molecular formula C7H8BrN B1339722 2-(Bromomethyl)aniline CAS No. 364360-78-1

2-(Bromomethyl)aniline

Cat. No. B1339722
M. Wt: 186.05 g/mol
InChI Key: AHJOVYCBIADOET-UHFFFAOYSA-N
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Description

2-(Bromomethyl)aniline is a chemical compound with the molecular formula C7H8BrN . It is used extensively in scientific research due to its unique properties, making it suitable for applications such as organic synthesis, drug development, and material science.


Synthesis Analysis

The synthesis of anilines, including 2-(Bromomethyl)aniline, involves both classical and modern approaches . The synthesis of anilines typically requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The nitration step needs to be performed first, followed by the bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .


Physical And Chemical Properties Analysis

2-(Bromomethyl)aniline has a density of 1.5±0.1 g/cm3, a boiling point of 270.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 43.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 121.2±3.0 cm3 .

Scientific Research Applications

1. Toxicological Studies

2-(Bromomethyl)aniline, as part of the 2-haloanilines family, has been studied for its toxicological impacts. Research has shown that 2-bromoaniline, a related compound, can induce acute renal and hepatic toxicity in Fischer 344 rats, highlighting the importance of understanding the toxicological effects of these compounds in various biological systems (Valentovic et al., 1992).

2. Synthesis of Polymeric Materials

2-(Bromomethyl)aniline has applications in the synthesis of polyurethane cationomers with aniline groups, contributing to the development of polymeric films with fluorescent properties. This is important for materials science, especially in creating substances with unique optical characteristics (Buruianǎ et al., 2005).

3. Pharmaceutical Synthesis

In pharmaceutical research, 2-(Bromomethyl)aniline is utilized in the enantioselective synthesis of chiral 2-bromomethyl indolines, which are valuable as synthetically useful chiral building blocks. This process is significant in the development of enantiomerically pure compounds for pharmaceutical purposes (Yu, Li & Deng, 2017).

4. Catalysis and Chemical Synthesis

Research has demonstrated the use of 2-(Bromomethyl)aniline derivatives in various catalytic processes. For instance, its application in the synthesis of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, which can be transformed into other functional molecules, is pivotal in the field of synthetic chemistry (Kong et al., 2017).

Safety And Hazards

2-(Bromomethyl)aniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJOVYCBIADOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553355
Record name 2-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)aniline

CAS RN

364360-78-1
Record name 2-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Pang, SJ Fang, PS Zou, W Wang, JC Su… - Organic Chemistry …, 2023 - pubs.rsc.org
We report an atom-economical [4 + 4] cycloaddition of 2-alkynyl quinazolines with aza-ortho-quinone methides (ao-QMs) generated from 2-(bromomethyl)anilines to prepare various [1,5…
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
MO Sydnes - Studies in Natural Products Chemistry, 2020 - Elsevier
… Coupling 2-bromomethyl aniline (36) with 2-bromo-1H-indole-3-carboxylic acid methyl ester (37) gave compound 38 in 89% yield by a palladium catalyzed boron ester-mediated …

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